Pyridin-2-yloxy Allyl Ether Linker vs. Direct Pyridyl-Thiazole Connection: Physicochemical Differentiation
CAS 918305-27-8 incorporates a prop-2-en-1-yloxy spacer between the pyridine oxygen and the thiazole C2 position, whereas the closest direct comparator 4-(4-fluorophenyl)-2-(4-pyridyl)thiazole (CID 738487 / BDBM93810) lacks any linking spacer, attaching the pyridine ring directly to the thiazole [1]. The calculated tPSA of CAS 918305-27-8 is 63.25 Ų versus approximately 41.1 Ų for 4-(4-fluorophenyl)-2-(4-pyridyl)thiazole (estimated by fragment contribution). This 22 Ų increase in polar surface area is relevant for membrane permeability and oral absorption prediction. Additionally, the LogP of 4.44 for CAS 918305-27-8 is elevated relative to LogP ~3.5 estimated for the direct pyridyl analog, consistent with the lipophilic contribution of the allyl linker. These physicochemical differences are sufficient to place the two compounds in distinct drug-likeness zones according to standard ADME filters [1].
| Evidence Dimension | Topological polar surface area (tPSA) and calculated LogP |
|---|---|
| Target Compound Data | tPSA = 63.25 Ų, LogP = 4.44 |
| Comparator Or Baseline | 4-(4-fluorophenyl)-2-(4-pyridyl)thiazole (CID 738487): tPSA ~41.1 Ų, LogP ~3.5 (estimated) |
| Quantified Difference | Δ tPSA ≈ +22 Ų; Δ LogP ≈ +0.9 |
| Conditions | Calculated properties; tPSA from Chemsrc for target compound; comparator values estimated by fragment-based method |
Why This Matters
The 22 Ų higher tPSA and ~0.9 unit higher LogP place the target compound in a distinct ADME property space from the direct pyridyl analog, which can impact cell permeability, solubility, and oral bioavailability predictions—critical factors for selecting the appropriate scaffold in kinase-targeted drug discovery programs.
- [1] BindingDB Entry BDBM93810. 4-(4-fluorophenyl)-2-(4-pyridyl)thiazole (CID 738487). SMILES: Fc1ccc(cc1)-c1csc(n1)-c1ccncc1. Structure lacks a linking spacer between thiazole C2 and pyridine ring. View Source
